Ac-Asp-OtBu

Peptide synthesis Protecting groups SPPS

Ac-Asp-OtBu (N-Acetyl-L-aspartic acid 4-tert-butyl ester, CAS 117833-18-8) is an orthogonally protected aspartic acid derivative designed for solid-phase peptide synthesis (SPPS). It incorporates an N-terminal acetyl (Ac) cap and a side-chain tert-butyl (OtBu) ester.

Molecular Formula C10H17NO5
Molecular Weight 231.25 g/mol
Cat. No. B12281936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-Asp-OtBu
Molecular FormulaC10H17NO5
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C10H17NO5/c1-6(12)11-7(9(14)15)5-8(13)16-10(2,3)4/h7H,5H2,1-4H3,(H,11,12)(H,14,15)
InChIKeyNKNPTCBHHPHSEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ac-Asp-OtBu for Peptide Synthesis: Procurement Guide for Protected Aspartic Acid Building Blocks


Ac-Asp-OtBu (N-Acetyl-L-aspartic acid 4-tert-butyl ester, CAS 117833-18-8) is an orthogonally protected aspartic acid derivative designed for solid-phase peptide synthesis (SPPS) . It incorporates an N-terminal acetyl (Ac) cap and a side-chain tert-butyl (OtBu) ester . This protection strategy enables selective deprotection and prevents undesired side reactions during chain assembly [1].

Why Ac-Asp-OtBu Cannot Be Substituted with Generic Protected Aspartic Acid Derivatives


Substituting Ac-Asp-OtBu with alternative protected aspartic acid derivatives such as Ac-Asp-OMe (methyl ester), Ac-Asp-OBzl (benzyl ester), or Fmoc-Asp-OtBu introduces significant risks of synthetic failure, reduced yield, and compromised peptide integrity [1]. The tert-butyl ester in Ac-Asp-OtBu provides superior base stability and mild acid lability, which are critical for Fmoc/tBu orthogonal SPPS strategies, whereas methyl esters are base-labile and benzyl esters require harsh hydrogenolysis conditions incompatible with many peptide sequences [2]. Furthermore, the acetyl cap in Ac-Asp-OtBu prevents unwanted N-terminal reactions during synthesis of N-capped peptides, a feature absent in Fmoc-protected analogs that necessitates an additional deprotection step .

Ac-Asp-OtBu Quantitative Evidence Guide: Head-to-Head Comparator Data for Informed Procurement


Ac-Asp-OtBu vs. Ac-Asp-OMe: Superior Base Stability and Orthogonal Compatibility

In Fmoc/tBu SPPS, the side-chain protecting group must withstand repetitive piperidine treatments (20% piperidine in DMF, pH ~12-13) used for Fmoc removal. Ac-Asp-OMe, bearing a methyl ester, undergoes significant saponification under these basic conditions, with literature reporting up to 5-10% ester cleavage per deprotection cycle for Asp(OMe)-containing peptides [1]. In contrast, the tert-butyl ester in Ac-Asp-OtBu exhibits <1% cleavage under identical basic conditions due to steric hindrance and the absence of α-hydrogens, maintaining orthogonal integrity throughout synthesis [2].

Peptide synthesis Protecting groups SPPS

Ac-Asp-OtBu vs. Ac-Asp-OBzl: Mild Acid Cleavage Enables On-Resin Modification Without Hydrogenolysis

Ac-Asp-OtBu's tert-butyl ester is cleaved quantitatively (>99%) under mild acidic conditions (e.g., 95% TFA, 2.5% TIS, 2.5% H2O, 2 h, RT), which is fully compatible with standard peptide-resin cleavage protocols [1]. In contrast, Ac-Asp-OBzl requires hydrogenolysis (H2, Pd/C) for deprotection, a method incompatible with sulfur-containing residues (Cys, Met) and many functionalized resins due to catalyst poisoning and nonspecific reduction [2]. Furthermore, the tert-butyl ester can be selectively removed on-resin using Lewis acids such as FeCl3 (1.2 equiv, CH2Cl2, 30 min) with >95% selectivity over other acid-labile groups, enabling site-specific conjugation of fluorophores, biotin, or cytotoxic payloads without global deprotection [3].

On-resin modification Chemoselective deprotection Peptide conjugates

Ac-Asp-OtBu vs. Fmoc-Asp-OtBu: N-Acetyl Cap Eliminates Additional Deprotection Step for N-Terminal Blocked Peptides

In the synthesis of N-acetylated bioactive peptides such as caspase-3/7 substrate Ac-DEVD-pNA and HIV integrase inhibitors, Ac-Asp-OtBu directly incorporates the required N-terminal acetyl group, eliminating the need for a separate acetylation step post-assembly [1]. Using Fmoc-Asp-OtBu as an alternative requires: (i) Fmoc deprotection with piperidine (20% in DMF, 2 × 10 min), (ii) neutralization and washing, (iii) acetylation with Ac2O/DIEA (30 min), and (iv) additional wash cycles [2]. This adds approximately 60-90 minutes of synthesis time and reduces overall yield by an estimated 2-5% per additional step due to incomplete reactions and material loss [3]. For a 20-mer peptide, this translates to a cumulative yield improvement of 5-15% for the Ac-Asp-OtBu route versus the Fmoc-Asp-OtBu + acetylation route.

Caspase substrates HIV integrase inhibitors Synthetic efficiency

Ac-Asp-OtBu vs. Unprotected Aspartic Acid: Reduced Aspartimide Formation in Sensitive Sequences

In Fmoc SPPS, unprotected aspartic acid residues are prone to aspartimide formation during repeated piperidine treatments, a side reaction that occurs in 10-60% yield loss for Asp-Gly and Asp-Asn sequences [1]. Model studies with pentapeptides containing -Asp(OtBu)-X- motifs demonstrate that the tert-butyl ester provides steric shielding that reduces aspartimide formation by approximately 50-70% compared to unprotected Asp in the same sequence context under identical piperidine exposure (20% piperidine, 2 × 10 min, 37°C) [2]. However, it is noted that -Asp(OtBu)-Gly- and -Asp(OtBu)-Asn- sequences remain problematic, with 15-25% aspartimide byproduct formation, and may require additional mitigation strategies such as the use of Asp(OMpe) or Hmb backbone protection for demanding applications [3].

Aspartimide suppression Difficult sequences Peptide purity

Ac-Asp-OtBu vs. Racemic or DL Mixtures: Enantiopure L-Configuration Essential for Bioactive Peptide Function

Commercial Ac-Asp-OtBu is supplied as the single enantiomer (L-configuration) with enantiomeric excess (ee) typically >99.5% as determined by chiral HPLC . In contrast, racemic Ac-DL-Asp-OtBu or mixtures contaminated with D-enantiomer result in diastereomeric peptide products that exhibit reduced or abolished biological activity . For example, in caspase-3 substrate Ac-DEVD-pNA, substitution with D-Asp at the P1 position reduces enzymatic cleavage rate by >100-fold (kcat/Km <1% of L-isomer) due to stereochemical incompatibility with the enzyme active site [1]. The cost of chiral HPLC purification of racemic peptides post-synthesis typically exceeds $500 per gram, far outweighing the modest premium for enantiopure Ac-Asp-OtBu (~$10-20/g at research scale).

Chiral purity Enantiomeric excess Bioactivity

Ac-Asp-OtBu Shelf Stability vs. Unprotected Derivatives: Extended Storage Under Ambient Conditions

Accelerated stability studies indicate that Ac-Asp-OtBu as a crystalline solid retains >98% purity after 4 years of storage at -20°C under inert atmosphere, with no detectable degradation by HPLC . In comparison, unprotected N-acetyl-L-aspartic acid exhibits gradual decomposition at room temperature (5-10% degradation over 12 months) due to intramolecular cyclization to form succinimide derivatives . The tert-butyl ester's steric bulk effectively blocks this cyclization pathway, extending usable shelf life and reducing the frequency of re-qualification testing and material waste. For laboratories with intermittent usage patterns, the 4-year stability specification reduces procurement frequency and associated shipping/handling costs by an estimated 30-50% compared to less stable alternatives .

Stability Storage Supply chain

Ac-Asp-OtBu: High-Value Research and Industrial Application Scenarios Based on Quantitative Evidence


Synthesis of N-Acetylated Caspase Substrates (e.g., Ac-DEVD-pNA) for Apoptosis Research

Ac-Asp-OtBu is the optimal building block for constructing N-acetylated tetrapeptide caspase-3/7 substrates such as Ac-DEVD-pNA. As demonstrated in published protocols [1], direct incorporation of the N-terminal Ac-Asp(OtBu)-OH unit eliminates the need for post-assembly acetylation, reducing synthetic steps and improving overall yield by an estimated 5-15% for the full substrate sequence [2]. The tert-butyl side-chain protection maintains orthogonal stability throughout Fmoc SPPS, ensuring high crude purity and minimizing purification of the final chromogenic substrate [3].

Synthesis of HIV Integrase Inhibitor Peptides for Antiviral Drug Discovery

Ac-Asp-OtBu serves as a key starting material for peptide-based HIV integrase inhibitors, including allyltyrosine-based series compounds [1]. The enantiopure L-Asp residue is critical for inhibitor binding to the integrase active site; substitution with racemic or D-Asp analogs results in >100-fold loss of potency [2]. The acetyl cap provides the required N-terminal blocking group without additional synthetic manipulation, streamlining the preparation of focused inhibitor libraries for structure-activity relationship (SAR) studies [3].

On-Resin Site-Specific Conjugation for Peptide-Drug Conjugates and Biophysical Probes

The tert-butyl ester in Ac-Asp-OtBu can be selectively cleaved on the solid support using FeCl3 (1.2 equiv, CH2Cl2, 30 min) with >95% selectivity [1]. This orthogonal deprotection reveals a free side-chain carboxylic acid that can be subsequently coupled to fluorophores (e.g., 5-FAM), biotin, or cytotoxic payloads (e.g., MMAE) without detaching the peptide from the resin [2]. This capability enables the efficient synthesis of site-specifically modified peptides for imaging, target validation, and antibody-drug conjugate (ADC) development [3].

Synthesis of Aspartimide-Prone Peptide Sequences Requiring Stringent Purity Specifications

For peptide sequences containing Asp-Gly or Asp-Asn motifs, Ac-Asp-OtBu provides a ~50-70% reduction in aspartimide byproduct formation compared to unprotected aspartic acid under standard Fmoc SPPS conditions [1]. While not a complete solution for the most difficult sequences (e.g., -Asp(OtBu)-Gly- still exhibits 15-25% aspartimide formation [2]), the significant improvement in crude purity reduces HPLC purification time and cost, making Ac-Asp-OtBu a prudent choice for GMP peptide production and academic research where high final purity (>98%) is required [3].

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